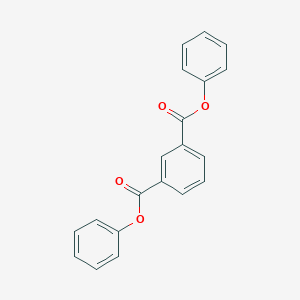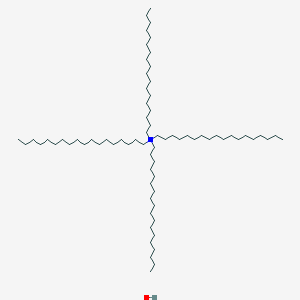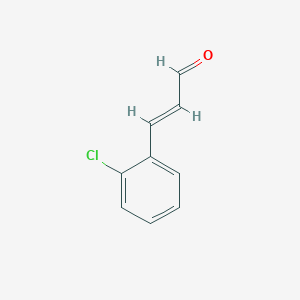
2-Chlorocinnamaldehyde
概要
説明
2-Chlorocinnamaldehyde is a chemical compound with the molecular formula C9H7ClO and a molecular weight of 166.6 . It is also known by other names such as 2-Propenal, 3-(2-chlorophenyl)-; 3-(2-Chlorophenyl)-2-propenal; Cinnamaldehyde, o-chloro-; 3-(2-Chlorophenyl)acrylaldehyde; o-Chlorocinnamaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Chlorocinnamaldehyde consists of an α,β unsaturated acyl group capable of reacting as a Michael acceptor connected to a hydrophobic moiety and a partially negative charge . This structure is critical for its various properties and activities.
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chlorocinnamaldehyde are not detailed in the search results, it’s worth noting that cinnamaldehyde analogs have been studied for their inhibitory activity in quorum sensing . This suggests that 2-Chlorocinnamaldehyde may also participate in similar chemical reactions.
Physical And Chemical Properties Analysis
2-Chlorocinnamaldehyde has a boiling point of 286.8±15.0°C at 760 mmHg and a density of 1.192±0.06 g/cm3 . It appears as a light yellow needle crystal .
科学的研究の応用
Fungicide Development
2-Chlorocinnamaldehyde has been used in the development of novel fungicides . For instance, it has been incorporated into the structure of a pesticide molecular to discover active lead compounds . This approach has been effective in the discovery of new pesticides .
Laccase Inhibition
Laccase is a novel target for fungicides . 2-Chlorocinnamaldehyde has been used in the development of laccase inhibitors . These inhibitors have shown promising results in controlling diseases in agriculture .
Antifungal Activities
Compounds containing 2-Chlorocinnamaldehyde have shown antifungal activities against several fungi . This makes it a valuable compound in the development of antifungal agents .
Molecular Docking Studies
2-Chlorocinnamaldehyde has been used in molecular docking studies to understand the binding mode of compounds with laccase . This helps in the design and development of more potent fungicides .
Synthesis of Novel Compounds
2-Chlorocinnamaldehyde has been used in the synthesis of novel compounds with potential fungicidal properties . These compounds have shown good in vitro activity against various fungi .
Enzyme Activity Assay
2-Chlorocinnamaldehyde has been used in enzyme activity assays to study the inhibitory activity of compounds against laccase . This helps in the evaluation of the effectiveness of potential fungicides .
Safety and Hazards
作用機序
Target of Action
2-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, primarily targets fungi . It has been found to exhibit significant antifungal activity against various species of fungi .
Mode of Action
The compound interacts with its fungal targets by inhibiting their growth and toxin metabolism . The α,β unsaturated acyl group in 2-Chlorocinnamaldehyde is capable of reacting as a Michael acceptor, which is critical for its antifungal activity .
Biochemical Pathways
QS is a cell-density dependent communication process that regulates virulence gene expression in many bacteria, including Vibrio spp .
Pharmacokinetics
Its molecular weight is 1666, and it has a melting point of 49-51 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The most active analogs of cinnamaldehyde, including 2-Chlorocinnamaldehyde, have been found to affect the starvation response, biofilm formation, pigment production, and protease production in Vibrio spp in vitro . These compounds also significantly increased the survival of the nematode Caenorhabditis elegans infected with Vibrio anguillarum, Vibrio harveyi, and Vibrio vulnificus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chlorocinnamaldehyde. For instance, the compound’s oxidation process involves a reaction with oxygen to form peroxides, which can lead to complex oxidation reactions and potential explosion hazards . Therefore, the storage and handling conditions of 2-Chlorocinnamaldehyde are crucial for its stability and efficacy .
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBCDXOKFIDHNS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031046 | |
| Record name | 2-Chlorocinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorocinnamaldehyde | |
CAS RN |
1794-45-2 | |
| Record name | 2-Chlorocinnamaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorocinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-chlorocinnamaldehyde exhibit its mutagenic activity?
A: Research suggests that 2-chlorocinnamaldehyde induces frame-shift mutations in bacterial DNA. [, ] This mutagenic effect is likely due to its planar structure, allowing it to intercalate between DNA base pairs and disrupt DNA replication. [] In the Ames test, 2-chlorocinnamaldehyde demonstrated significant mutagenic activity in Salmonella typhimurium strains TA 100 and TA 98. [] Furthermore, it exhibited a positive response in the SOS chromotest with Escherichia coli PQ 37, indicating its ability to induce DNA damage and trigger the SOS repair system. []
Q2: How does the structure of cinnamaldehyde derivatives affect their ability to inhibit farnesyl protein transferase (FPTase)?
A: Studies show that the position of substituents on the phenyl ring of cinnamaldehyde derivatives significantly influences their FPTase inhibitory activity. [] Ortho-substituted derivatives, like 2-chlorocinnamaldehyde, exhibit higher inhibitory activity compared to meta- or para-substituted counterparts. [] This suggests that the ortho position is crucial for interaction with the FPTase enzyme. Additionally, the presence of an unsaturated aldehyde side chain is essential for activity. [] Among the tested derivatives, 2-chlorocinnamaldehyde demonstrated the most potent FPTase inhibition. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



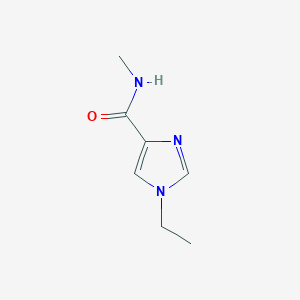
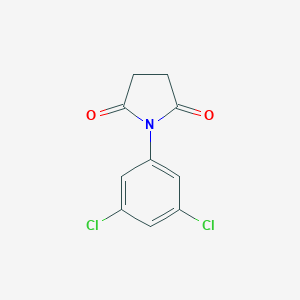
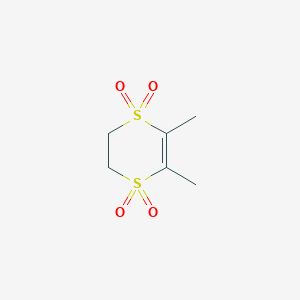



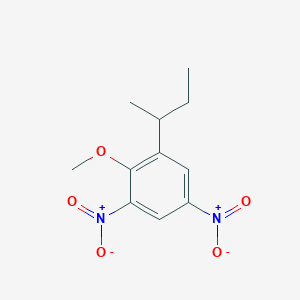
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)
